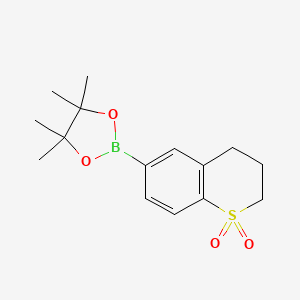
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiochromane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a complex organic compound that features a boron-containing dioxaborolane ring and a benzothiopyran structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the formation of the dioxaborolane ring followed by its attachment to the benzothiopyran core. One common method involves the reaction of a suitable benzothiopyran precursor with a boronic acid derivative under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiopyran core .
科学研究应用
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo nucleophilic attack, facilitating the formation of new bonds. The benzothiopyran core can interact with biological targets, potentially modulating their activity through binding interactions .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: Another compound with a dioxaborolane ring, used in organic synthesis.
Uniqueness
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the combination of the dioxaborolane ring and the benzothiopyran core.
属性
分子式 |
C15H21BO4S |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-thiochromene 1,1-dioxide |
InChI |
InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)12-7-8-13-11(10-12)6-5-9-21(13,17)18/h7-8,10H,5-6,9H2,1-4H3 |
InChI 键 |
GMDVZCMTIBNJNU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)S(=O)(=O)CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
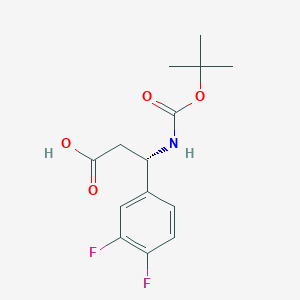
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)


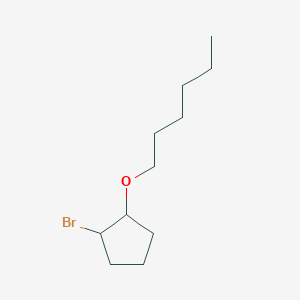
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
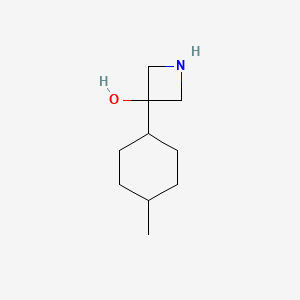
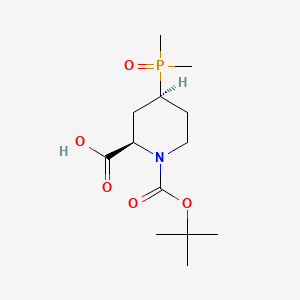

![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)


![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
